(2R)-2-amino-2-methylhexan-1-ol hydrochloride
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Overview
Description
(2R)-2-Amino-2-methylhexan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-methylhexan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methylhexan-1-ol.
Amination Reaction: The hydroxyl group of 2-methylhexan-1-ol is converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or amines under suitable conditions.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the desired (2R)-enantiomer.
Hydrochloride Formation: Finally, the (2R)-2-amino-2-methylhexan-1-ol is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursor compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Amino-2-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated derivatives, alkylated amines.
Scientific Research Applications
(2R)-2-Amino-2-methylhexan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-methylhexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
(1S,2R)-(+)-Ephedrine Hydrochloride: A structurally similar compound with stimulant properties.
2-Aminothiazole-Based Compounds: Known for their diverse biological activities.
Uniqueness:
Chirality: The (2R)-enantiomer of 2-amino-2-methylhexan-1-ol hydrochloride provides specific stereochemical advantages in synthesis.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in multiple applications.
Properties
CAS No. |
2194586-64-4 |
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Molecular Formula |
C7H18ClNO |
Molecular Weight |
167.68 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
MPNSNLXHQFECHM-OGFXRTJISA-N |
Isomeric SMILES |
CCCC[C@](C)(CO)N.Cl |
Canonical SMILES |
CCCCC(C)(CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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